molecular formula C14H17NO B1329249 FURFURYLAMINE, alpha-BENZYL-N-ETHYL- CAS No. 73839-70-0

FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

Cat. No. B1329249
CAS RN: 73839-70-0
M. Wt: 215.29 g/mol
InChI Key: JJZNSQAREZKLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"FUR


Scientific Research Applications

  • Green Chemistry Applications

    • Furfurylamine has been utilized in the synthesis of novel benzoxazine monomers, contributing to the development of greener benzoxazines that adhere to the principles of Green Chemistry. This includes the use of renewable feedstocks and safer solvents in synthesis and purification processes (Salum et al., 2018).
  • Catalysis in Benzylamine Synthesis

    • In a study exploring sustainable catalytic methodologies, furfurylamine was involved in the synthesis of a variety of substituted secondary and tertiary benzylamines, highlighting its role in the development of novel, sustainable catalytic methodologies (Yan, Feringa, & Barta, 2016).
  • Synthesis of Indoles

    • Furfurylamine is instrumental in the synthesis of indoles through a domino reaction, demonstrating the diverse reactivity modes of the furan α-carbon atom in one process (Uchuskin et al., 2014).
  • Bio-Based Thermally Stable Thermosets

    • The integration of furfurylamine into bio-based benzoxazine chemistry has been shown to yield thermally stable polymers, highlighting its application in the design of sustainable and eco-friendly chemical products (Froimowicz et al., 2016).
  • Electrochemical Synthesis

    • A novel method for synthesizing furfurylamine by electrochemical reduction has been developed, demonstrating its potential in more efficient and sustainable production processes (Kryukova & Tomilov, 1997).
  • Catalytic Activity in Chemical Reactions

    • Research has explored the use of furfurylamine in the formation of various metal complexes, which exhibit high catalytic activity in chemical reactions like transfer hydrogenation (Kayan et al., 2012).
  • Biocatalytic Upgrading of Biomass

    • The study of transaminases in the amination of furfural and derivatives to access furfurylamines highlights the potential of furfurylamine in the sustainable production of biopolymers and pharmacologically active compounds (Dunbabin et al., 2017).
  • Beer Aging and Flavor Development

    • The role of furfurylamine in beer aging, particularly in the formation of furfuryl ethyl ether and its influence on beer flavor, demonstrates its relevance in food chemistry and quality control (Vanderhaegen et al., 2004).

properties

IUPAC Name

N-ethyl-1-(furan-2-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-10,13,15H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNSQAREZKLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

CAS RN

73839-70-0
Record name Furfurylamine, alpha-benzyl-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073839700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: T5OJ BYM2&1R
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furfurylamine, alpha-benzyl-N-ethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.